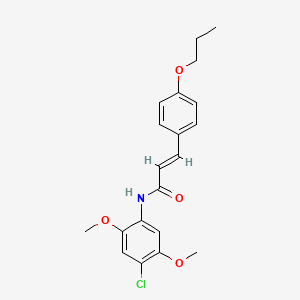

(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c1-4-11-26-15-8-5-14(6-9-15)7-10-20(23)22-17-13-18(24-2)16(21)12-19(17)25-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJTVFCYUWWRQJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a chloro group, methoxy groups, and an enamide functional group. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that analogs of this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure-activity relationship (SAR) analysis highlighted that the presence of halogen and alkoxy substituents enhances antibacterial efficacy compared to non-substituted analogs .

Cytotoxicity

Cytotoxicity assessments have shown that certain derivatives possess low toxicity against primary mammalian cell lines. For instance, compounds derived from similar structures demonstrated submicromolar activity against cancer cell lines while maintaining minimal cytotoxic effects on healthy cells . This characteristic is crucial for developing potential therapeutic agents targeting cancer.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within bacterial cells, inhibiting their function and leading to cell death.

- Membrane Disruption : Its lipophilic properties allow it to integrate into bacterial membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Moderate to High | Low |

| (2E)-N-(4-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | Structure | Low | Moderate |

| (2E)-N-(4-bromo-3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | Structure | High | Moderate |

This table illustrates that variations in substituents significantly influence both antibacterial activity and cytotoxicity.

Case Studies

- Antibacterial Efficacy : In a study involving several cinnamamides, derivatives similar to this compound showed effective inhibition against both gram-positive bacteria and mycobacterial strains. Notably, some derivatives exhibited activity comparable to clinically used antibiotics such as ampicillin and rifampicin .

- Cancer Cell Line Testing : Another research project evaluated the cytotoxic effects of various cinnamamides on cancer cell lines. The findings indicated that certain derivatives maintained low cytotoxicity against healthy cells while effectively reducing viability in cancerous cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key Observations :

- Lipophilicity : The target compound’s 4-propoxyphenyl group likely increases logP compared to smaller substituents (e.g., chloro or methoxy), aligning with the trend observed in 3,4-dichlorocinnamanilides . Higher lipophilicity may enhance membrane penetration but could reduce aqueous solubility.

- Substituent Effects: Chlorine atoms (electron-withdrawing) and trifluoromethyl groups (lipophilic) in analogs correlate with potent antimicrobial activity .

Antimicrobial Activity

Chlorinated cinnamanilides in demonstrate submicromolar activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacteria. For example:

- 3,4-Dichlorocinnamanilides : MIC values as low as 0.06 μM against MRSA, outperforming ampicillin and rifampicin .

- 4-Chlorocinnamanilides : Moderately active (MIC 0.12–0.25 μM) but less potent than dichloro derivatives .

The target compound’s 4-propoxyphenyl group may reduce antibacterial potency compared to dichloro analogs due to decreased electron-withdrawing effects. However, its larger alkyl chain could enhance activity against lipid-rich bacterial membranes (e.g., mycobacteria) through improved partitioning.

Cytotoxicity Profile

3,4-Dichlorocinnamanilides with trifluoromethylphenyl groups exhibit low cytotoxicity (IC50 > 100 μM) in mammalian cells . The target compound’s propoxy group, being metabolically stable and less reactive than chloro groups, may further reduce off-target toxicity.

Structure-Activity Relationship (SAR) Insights

Aromatic Substitutions :

- Electron-withdrawing groups (e.g., Cl, CF₃) on the anilide ring enhance antimicrobial activity by stabilizing the enamide system and promoting target binding .

- Bulky substituents (e.g., propoxy) may sterically hinder interactions with bacterial enzymes but improve pharmacokinetic properties.

Lipophilicity-Bioactivity Correlation: Optimal logP values for antimicrobial cinnamanilides range from 3.5–4.5 .

Cytotoxicity Avoidance: Non-halogenated or alkoxy-substituted derivatives (e.g., propoxy) may reduce oxidative stress and DNA damage, mitigating cytotoxicity .

Q & A

Basic: What are the optimized synthetic routes for (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide?

Methodological Answer:

The synthesis typically involves a condensation reaction between 4-chloro-2,5-dimethoxyaniline and 4-propoxyphenylacryloyl chloride. Key steps include:

- Reagent Selection : Use sodium hydroxide or triethylamine as a base to deprotonate intermediates and facilitate amide bond formation .

- Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the (E)-configuration of the enamide group (J = 15.5–16.0 Hz for trans coupling) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 403.1421 [M+H]⁺ for C₂₂H₂₃ClNO₄) .

- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Basic: How to design initial biological activity screening protocols?

Methodological Answer:

- Target Selection : Prioritize receptors with structural homology to NBOMe derivatives (e.g., serotonin 5-HT₂A) due to the dimethoxyphenyl moiety .

- Assay Conditions :

Advanced: How to conduct structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Key Substituent Modifications :

| Substituent Position | Effect on Activity | Example (Analog) | Reference |

|---|---|---|---|

| 4-Propoxyphenyl | ↑ Lipophilicity → Enhanced membrane permeability | (2E)-N-(4-Cl-2,5-OMe-Ph)-3-(4-EtO-Ph)prop-2-enamide | |

| 2,5-Dimethoxy | Critical for 5-HT₂A affinity (ΔpIC₅₀ = 1.2 vs. des-methoxy) | 25C-NBOH (HCl salt) | |

| Chlorine at 4-position | ↓ Metabolic degradation (vs. bromo/methyl) | (2E)-3-(4-Cl-Ph)-N-(2-NO₂-Ph)prop-2-enamide |

Method : Synthesize analogs via parallel combinatorial chemistry and test in radioligand displacement assays .

Advanced: How to evaluate compound stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) → monitor via HPLC for degradation products (e.g., cleavage of enamide bond) .

- Thermal Stability : Incubate solid compound at 40°C/75% RH for 4 weeks; assess purity loss by DSC/TGA .

- Light Sensitivity : Expose to UV (254 nm) for 48h; track photodegradation via LC-MS .

Advanced: How to resolve contradictions in spectral or bioactivity data?

Methodological Answer:

- Orthogonal Validation : If NMR suggests high purity but bioactivity is inconsistent:

- Replicate Assays : Test in multiple cell lines (e.g., CHO vs. HEK-293) to rule out cell-specific artifacts .

Advanced: What computational approaches predict binding modes with serotonin receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with 5-HT₂A crystal structure (PDB: 6WGT). Focus on interactions:

- π-π stacking between dimethoxyphenyl and Trp336.

- Hydrogen bonding of enamide carbonyl with Ser159 .

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-receptor complexes .

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the propoxy group (hydrolyzed in vivo) .

- Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) → increases solubility by 15× .

Advanced: What are the major metabolic pathways in hepatic microsomes?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Identify metabolites via UPLC-QTOF:

- O-Demethylation : Loss of methoxy groups (primary pathway) .

- Propoxy Hydroxylation : CYP3A4-mediated oxidation → carboxylic acid derivative .

Advanced: How to address stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate (E)/(Z) isomers .

- Asymmetric Catalysis : Employ Evans’ oxazolidinones to enforce (E)-selectivity during acryloyl chloride formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.